molecular formula C11H17NO2S B8337251 2,2-Diethoxy-N-(thiophen-2-ylmethylene)ethaneamine

2,2-Diethoxy-N-(thiophen-2-ylmethylene)ethaneamine

Cat. No. B8337251
M. Wt: 227.33 g/mol
InChI Key: WCGQHXUORVQVRS-UHFFFAOYSA-N
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Patent
US08217031B2

Procedure details

2,2-Diethoxy-N-(thiophen-2-ylmethylene)ethaneamine (100 g) prepared in the step 1 was dissolved in 500 mL of dry ethanol, then 18.3 g of sodium borohydride was slowly added thereto little by little at room temperature and the mixture was stirred overnight at room temperature. The solvent was evaporated from the reaction solution in vacuo and the residue was poured over 300 mL of a 10% aqueous solution of acetic acid. The resulting aqueous solution was washed with diethyl ether, neutralized with 10% aqueous ammonia and subjected to extraction with diethyl ether. The organic layer was washed with water and a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate and the solvent was evaporated therefrom in vacuo to give 72.5 g of the objective compound as colorless liquid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:13][CH2:14][CH3:15])[CH2:5][N:6]=[CH:7][C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[CH3:2].[BH4-].[Na+]>C(O)C>[CH2:14]([O:13][CH:4]([O:3][CH2:1][CH3:2])[CH2:5][NH:6][CH2:7][C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(CN=CC=1SC=CC1)OCC
Step Two
Name
Quantity
18.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
little by little at room temperature and the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the reaction solution in vacuo
ADDITION
Type
ADDITION
Details
the residue was poured over 300 mL of a 10% aqueous solution of acetic acid
WASH
Type
WASH
Details
The resulting aqueous solution was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CNCC=1SC=CC1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 72.5 g
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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